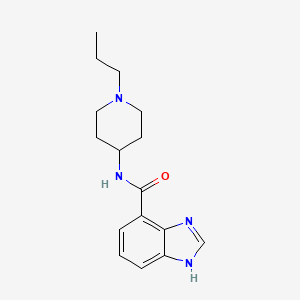
N-(1-Propyl-4-piperidyl)benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Propyl-4-piperidyl)benzimidazole-4-carboxamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1-Propyl-4-piperidyl)benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
N-(1-Propyl-4-piperidyl)benzimidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(1-Propyl-4-piperidyl)benzimidazole-4-carboxamide involves its interaction with molecular targets such as poly (ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to bind effectively to the active site of PARP, blocking its activity.
Comparison with Similar Compounds
N-(1-Propyl-4-piperidyl)benzimidazole-4-carboxamide can be compared with other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a similar structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties, particularly its potential as a PARP inhibitor
Properties
Molecular Formula |
C16H22N4O |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C16H22N4O/c1-2-8-20-9-6-12(7-10-20)19-16(21)13-4-3-5-14-15(13)18-11-17-14/h3-5,11-12H,2,6-10H2,1H3,(H,17,18)(H,19,21) |
InChI Key |
MGECMLBYGFBQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C3C(=CC=C2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide](/img/structure/B14125946.png)

![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
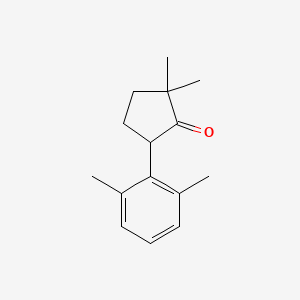
![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)
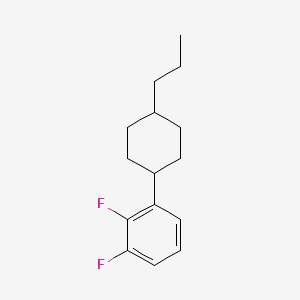
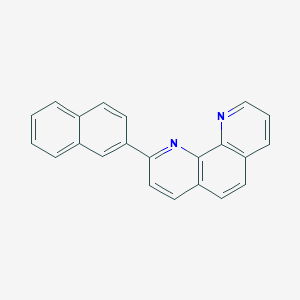
![N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide](/img/structure/B14125973.png)
![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14125982.png)
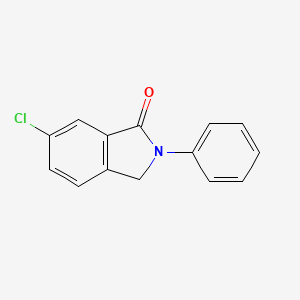

![2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B14126011.png)
![(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14126012.png)
![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14126020.png)
